
2-Chloro-6-nitrophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H3ClN2O2S. It is a derivative of phenyl isothiocyanate, characterized by the presence of a chlorine atom and a nitro group on the benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitrophenyl Isothiocyanate typically involves the reaction of 2-chloro-6-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of the amine with carbon disulfide in the presence of a base, followed by desulfurization using a suitable reagent such as cyanuric acid . Another approach involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and economical methods. The one-pot synthesis from primary amines under aqueous conditions is a notable example, providing a broad range of alkyl and aryl isothiocyanates .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.
Addition Reactions: Can react with alcohols to form carbamates.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols.
Reducing Agents: Hydrogen gas with a catalyst, metal hydrides.
Major Products:
Thioureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Amines: Formed from the reduction of the nitro group.
Applications De Recherche Scientifique
2-Chloro-6-nitrophenyl Isothiocyanate is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and thioureas.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-nitrophenyl Isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group (N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as amino groups on proteins . This reactivity underlies its use in bioconjugation and labeling applications.
Comparaison Avec Des Composés Similaires
Phenyl Isothiocyanate: Lacks the chlorine and nitro substituents, making it less reactive in certain contexts.
4-Chloro-2-nitrophenyl Isothiocyanate: Similar structure but with different positions of the chlorine and nitro groups, affecting its reactivity and applications.
Uniqueness: 2-Chloro-6-nitrophenyl Isothiocyanate is unique due to the specific positioning of the chlorine and nitro groups, which influence its chemical reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic and research applications where these substituents play a crucial role.
Propriétés
Formule moléculaire |
C7H3ClN2O2S |
|---|---|
Poids moléculaire |
214.63 g/mol |
Nom IUPAC |
1-chloro-2-isothiocyanato-3-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-2-1-3-6(10(11)12)7(5)9-4-13/h1-3H |
Clé InChI |
PEQGKHHEGSODAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)N=C=S)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)
![2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B13688232.png)
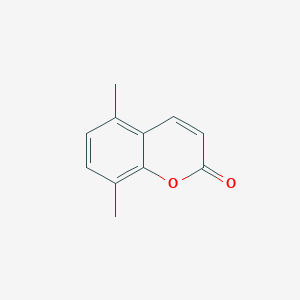
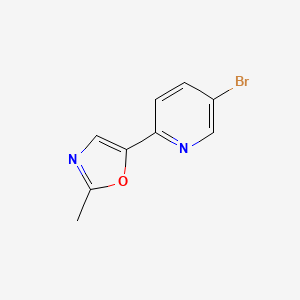
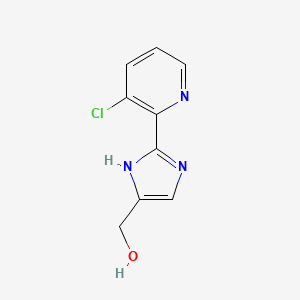
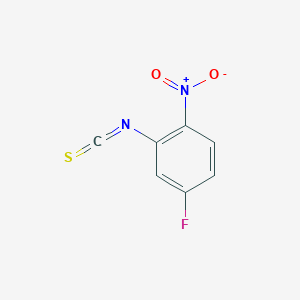
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13688247.png)

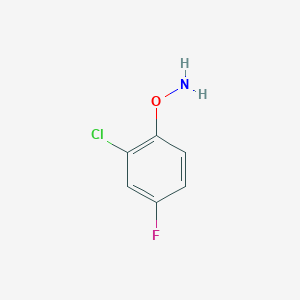
![1H-Benzo[g]indazole-3-carboxylic acid](/img/structure/B13688272.png)
![5-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13688273.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13688290.png)
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13688311.png)
